molecular formula C20H16N2 B3743955 4-(1-methylbenzo[f]quinolin-3-yl)aniline

4-(1-methylbenzo[f]quinolin-3-yl)aniline

Cat. No.: B3743955
M. Wt: 284.4 g/mol
InChI Key: VARUDEHSJDLCGK-UHFFFAOYSA-N
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Description

4-(1-methylbenzo[f]quinolin-3-yl)aniline is a specialized organic compound designed for research and development purposes. This molecule is built on a benzo[f]quinoline scaffold , a structure known in medicinal chemistry for its diverse biological activities . The aniline (phenylamine) substituent at the 4-position provides a versatile handle for further chemical modification, making it a valuable building block for synthesizing more complex molecules, such as those for pharmaceutical or material science applications . Quinoline derivatives, in general, are pivotal in the synthesis of a wide range of bioactive heterocycles, including those with potential anti-cancer, anti-fungal, and anti-bacterial properties . Researchers can employ this compound in various synthetic methodologies, including modern, efficient techniques like microwave-assisted synthesis to create targeted libraries of novel compounds . As with many quinoline-based structures, this compound is intended for use in exploring new reaction pathways, developing fluorescent materials, or as a precursor in drug discovery efforts. Handling and Safety: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment in a controlled laboratory setting. Note: The specific CAS number, exact molecular weight, and detailed physicochemical data for this compound were not available in the current search results and should be confirmed from direct analytical data.

Properties

IUPAC Name

4-(1-methylbenzo[f]quinolin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-13-12-19(15-6-9-16(21)10-7-15)22-18-11-8-14-4-2-3-5-17(14)20(13)18/h2-12H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARUDEHSJDLCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methylbenzo[f]quinolin-3-yl)aniline typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(1-methylbenzo[f]quinolin-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-methylbenzo[f]quinolin-3-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-methylbenzo[f]quinolin-3-yl)aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

The following analysis compares 4-(1-methylbenzo[f]quinolin-3-yl)aniline with structurally related quinoline and aniline derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Structural Analogues and Substituent Effects
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences Reference ID
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline 6,7-dimethoxyquinoline, aniline ~337.35 Not reported Methoxy groups enhance solubility
2-(Quinolin-3-yl)-4-(trifluoromethyl)aniline (69i) Trifluoromethyl group, quinoline ~292.26 Not reported CF₃ group increases lipophilicity
4-Amino-2-(4-chlorophenyl)quinoline (4k) 4-chlorophenyl, 4-methoxyphenyl ~364.84 223–225 Chloro and methoxy substituents
4-((6-Methoxyquinolin-4-yl)oxy)aniline 6-methoxyquinoline, aniline ~280.30 Not reported Single methoxy group at quinoline

Key Observations :

  • Electron-Donating Groups: Methoxy substituents (e.g., in 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) improve solubility in polar solvents compared to the methyl group in the target compound, which may reduce polarity .
  • Lipophilicity : The trifluoromethyl group in 69i enhances membrane permeability, a property absent in the target compound .
  • Synthetic Complexity: The target compound’s 1-methylbenzo[f]quinoline scaffold likely requires multi-step synthesis, similar to the Pd-catalyzed cross-coupling used for 4k, but with additional challenges in regioselective methylation .

Q & A

Q. What are the recommended methods for synthesizing 4-(1-methylbenzo[f]quinolin-3-yl)aniline?

A multi-step synthesis approach is typically employed, starting with the functionalization of the benzo[f]quinoline core. Key steps include:

  • Diazotization : Use NaNO₂ and HCl to convert the aniline group to a diazonium salt, followed by coupling reactions (e.g., Sandmeyer reactions) to introduce substituents .
  • Methylation : Optimize the introduction of the 1-methyl group via nucleophilic substitution or transition-metal catalysis .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity. Note: Monitor reaction progress using TLC and adjust stoichiometry to minimize byproducts.

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data (e.g., bond angles, torsion validation) .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm substituent positions. For example, 1H^1H NMR peaks near δ 8.5–9.0 ppm typically indicate aromatic protons in quinoline systems .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What assays are suitable for initial bioactivity screening of this compound?

Prioritize target-specific assays based on structural analogs:

  • Receptor binding : Radioligand displacement assays (e.g., 3H^3H-LSD for serotonin receptors) to measure affinity (Ki values) .
  • cAMP modulation : Use cAMP GloSensor assays in transfected HEK293T cells to evaluate Gi/o-coupled receptor activity .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HepG2) to assess antiproliferative effects .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Key factors include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency for benzo[f]quinoline formation .
  • Reaction conditions : Control temperature (e.g., 0–5°C during diazotization) to prevent decomposition .
  • Solvent optimization : Use DMF or THF for solubility, and switch to greener solvents (e.g., ethanol) during scale-up . Case study: A 64% yield was achieved using NaOAc buffered conditions for azide coupling .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • 2D NMR techniques : Employ 1H^1H-13C^{13}C HSQC or HMBC to assign ambiguous proton environments .
  • Isotopic labeling : Synthesize deuterated analogs to isolate specific signals.
  • Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What strategies enhance bioactivity in analogs of this compound?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., trifluoromethyl vs. methoxy groups) to optimize receptor binding .
  • Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., 5-HT1F receptors). Validate with mutagenesis studies .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), monitoring degradation via HPLC .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C common for aromatic amines) .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

Q. What computational methods are effective for studying its mechanism of action?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., 5-HT1F binding pockets) over 100 ns trajectories to study conformational changes .
  • QSAR modeling : Train models on analogs with known IC₅₀ values to predict bioactivity .
  • Free-energy perturbation (FEP) : Calculate binding free energy differences for substituent modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-methylbenzo[f]quinolin-3-yl)aniline
Reactant of Route 2
4-(1-methylbenzo[f]quinolin-3-yl)aniline

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